molecular formula C20H24N2O4S B2516141 4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide CAS No. 921787-10-2

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide

Cat. No. B2516141
CAS RN: 921787-10-2
M. Wt: 388.48
InChI Key: SJXAYEBXGSAQBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various benzenesulfonamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the reaction of different phenylthiazol with benzenesulfonyl chloride to yield high-affinity inhibitors of kynurenine 3-hydroxylase . Another study reported the synthesis of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides . Similarly, novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides were synthesized and investigated for their inhibitory activity against carbonic anhydrase and anticancer activity . Lastly, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized by reacting 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline, followed by further reactions with different electrophiles .

Molecular Structure Analysis

The molecular structures of the synthesized benzenesulfonamide derivatives were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry (EI-MS & HR-EI-MS) were employed to confirm the structures of the synthesized compounds . These techniques provided detailed information about the molecular framework and functional groups present in the molecules.

Chemical Reactions Analysis

The benzenesulfonamide derivatives synthesized in these studies were designed to interact with specific enzymes, thereby inhibiting their activity. For example, the compounds synthesized in study were found to be potent inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. The study focused on acetylcholinesterase inhibition, which is relevant for Alzheimer’s disease treatment. The compounds from study targeted carbonic anhydrase isoforms, which are implicated in various physiological functions and diseases. The enzyme inhibition potential of the synthesized sulfonamides was evaluated through biochemical assays, and some compounds showed excellent inhibitory activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzenesulfonamides, such as solubility, stability, and reactivity, were inferred from their structural characterization and biochemical evaluation. The inhibitory activities of these compounds against enzymes like acetylcholinesterase and carbonic anhydrase were quantified using IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity. These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of potential therapeutic agents .

properties

IUPAC Name

4-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-22-18-8-7-16(11-15(18)12-19(22)23)21-27(24,25)17-9-13(3)20(26-6-2)14(4)10-17/h7-11,21H,5-6,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXAYEBXGSAQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)-3,5-dimethylbenzenesulfonamide

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